molecular formula C20H30O3 B163591 (5Z,8Z,11Z,13E)-15-oxoicosa-5,8,11,13-tetraenoic acid CAS No. 81416-72-0

(5Z,8Z,11Z,13E)-15-oxoicosa-5,8,11,13-tetraenoic acid

Cat. No. B163591
CAS RN: 81416-72-0
M. Wt: 318.4 g/mol
InChI Key: YGJTUEISKATQSM-USWFWKISSA-N
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Description

“(5Z,8Z,11Z,13E)-15-oxoicosa-5,8,11,13-tetraenoic acid” is a type of eicosanoid, which is a large class of signaling molecules derived from the fatty acid arachidonic acid . It is also known as 15(S)-Hydroperoxy-(5Z,8Z,11Z,13E)-eicosatetraenoic acid .


Synthesis Analysis

The synthesis of “(5Z,8Z,11Z,13E)-15-oxoicosa-5,8,11,13-tetraenoic acid” involves the 15-lipoxygenase pathway . This pathway is responsible for the conversion of arachidonic acid to 15(S)-hydroperoxy-(5Z,8Z,11Z,13E)-eicosatetraenoic acid .


Molecular Structure Analysis

The molecular formula of “(5Z,8Z,11Z,13E)-15-oxoicosa-5,8,11,13-tetraenoic acid” is C20H30O4 . It has a molecular weight of 334.450 Da . The structure contains four double bonds, which are located at the 5th, 8th, 11th, and 13th carbon atoms .


Physical And Chemical Properties Analysis

“(5Z,8Z,11Z,13E)-15-oxoicosa-5,8,11,13-tetraenoic acid” has a density of 1.0±0.1 g/cm³ . It has a boiling point of 518.8±50.0 °C at 760 mmHg . The compound has a vapor pressure of 0.0±3.1 mmHg at 25°C . The enthalpy of vaporization is 91.1±6.0 kJ/mol . The flash point is 176.8±23.6 °C .

Scientific Research Applications

Neutrophil Function Enhancement

15-OxoETE has been shown to cooperate with hematopoietic cytokines in stimulating neutrophil function and the mitogen-activated protein kinase pathway .

Monocyte Adhesion and Atherosclerosis

This compound promotes monocyte adhesion to endothelial cells and is implicated in the early pathological process of atherosclerosis by accelerating E-selectin expression . It has been observed to increase monocyte adhesion to the vascular wall in animal models .

Antioxidant Response Activation

In cell cultures, 15-OxoETE activates Nrf2-regulated antioxidant responses (AR) and inhibits NF-κB-mediated pro-inflammatory responses through IKKβ inhibition .

Endothelial Cell Barrier Integrity

15-OxoETE has been found to disrupt endothelial cell barriers, increasing permeability and promoting monocyte adhesion, which could contribute to vascular diseases like atherosclerosis .

Signal Transduction Enhancement

The signaling capabilities of 15-OxoETE are increased by inhibiting glutathione S-transferases with ethacrynic acid, which reduces the formation of 15-OxoETE-GSH adducts .

PKC Activation and Expression

Research has explored the impact of 15-OxoETE on arterial atherosclerosis at clinical, animal, and cellular levels. It activates PKC, increases total PKC phosphorylation, and upregulates PKCα expression .

These sections highlight the diverse scientific research applications of 15-OxoETE. Each application is unique and contributes to our understanding of this compound’s role in various biological processes and diseases.

Cayman Chemical - 15-OxoETE Lipid World - 15-oxoeicosatetraenoic acid mediates monocyte adhesion Lipid World - PDF on 15-oxoeicosatetraenoic acid Baidu Academic - Mechanism study on 15-oxoETE promoting atherosclerosis X-MOL - 15-Oxoeicosatetraenoic acid

Future Directions

The future directions for the study of “(5Z,8Z,11Z,13E)-15-oxoicosa-5,8,11,13-tetraenoic acid” could involve further investigation into its synthesis, chemical reactions, mechanism of action, and potential physiological roles. This could lead to a better understanding of its function in the body and potential therapeutic applications .

properties

IUPAC Name

(5Z,8Z,11Z,13E)-15-oxoicosa-5,8,11,13-tetraenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O3/c1-2-3-13-16-19(21)17-14-11-9-7-5-4-6-8-10-12-15-18-20(22)23/h4-5,8-11,14,17H,2-3,6-7,12-13,15-16,18H2,1H3,(H,22,23)/b5-4-,10-8-,11-9-,17-14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGJTUEISKATQSM-USWFWKISSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)C=CC=CCC=CCC=CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC(=O)/C=C/C=C\C/C=C\C/C=C\CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 15-KETE
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0010210
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS RN

81416-72-0
Record name 15-Ketoeicosatetraenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81416-72-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 15-KETE
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0010210
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5Z,8Z,11Z,13E)-15-oxoicosa-5,8,11,13-tetraenoic acid
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(5Z,8Z,11Z,13E)-15-oxoicosa-5,8,11,13-tetraenoic acid
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(5Z,8Z,11Z,13E)-15-oxoicosa-5,8,11,13-tetraenoic acid
Reactant of Route 5
(5Z,8Z,11Z,13E)-15-oxoicosa-5,8,11,13-tetraenoic acid
Reactant of Route 6
(5Z,8Z,11Z,13E)-15-oxoicosa-5,8,11,13-tetraenoic acid

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